Chemical structure analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Chemical structure analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
An In-depth Technical Guide to the Chemical Structure Analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Abstract
The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the chemical structure of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, a molecule integrating a leucine amino acid scaffold with a bioactive thiazole heterocycle. Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiretroviral, and antineoplastic properties.[1] This document moves beyond rote procedural descriptions, delving into the causality behind experimental choices and the logic of data integration. It is designed for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization, ensuring scientific integrity through a self-validating analytical workflow.
Introduction: The Rationale for Multi-Modal Analysis
The target molecule, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, presents several key structural features that must be individually and collectively confirmed:
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An L-leucine core, including its isobutyl side chain and a chiral center.
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A secondary amide linkage.
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A 2-substituted 1,3-thiazole ring.
A single analytical technique is insufficient to unambiguously resolve this structure. For instance, while mass spectrometry can provide the molecular weight and elemental composition, it cannot define the connectivity of the atoms. Conversely, while infrared spectroscopy can identify functional groups, it does not reveal their placement within the molecular framework. Therefore, a synergistic, multi-modal approach is mandated. This guide details the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.
Figure 1: A strategic workflow for the structural elucidation of a novel small molecule, demonstrating the integration of multiple analytical techniques.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry is the first essential step, providing the molecular weight and, crucially with high-resolution instrumentation, the elemental formula.
Expertise & Rationale: We employ Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like our target, minimizing fragmentation and ensuring a strong molecular ion peak. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition, which is critical for distinguishing between isobaric formulas.
High-Resolution Mass Spectrometry (HRMS) Protocol
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
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Analysis Mode: Acquire data in positive ion mode, as the primary and secondary amine functionalities are readily protonated.
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Data Acquisition: Scan a mass range from m/z 50 to 500.
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Interpretation: Look for the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical mass for the expected formula, C₁₀H₁₇N₃OS.
Expected Data & Interpretation
| Parameter | Theoretical Value | Expected HRMS Result |
| Molecular Formula | C₁₀H₁₇N₃OS | C₁₀H₁₇N₃OS |
| Monoisotopic Mass | 243.1120 g/mol | - |
| [M+H]⁺ Ion | 244.1198 | 244.1198 ± 0.0005 |
The fragmentation pattern in MS/MS analysis can further support the proposed structure. Thiazole-containing compounds often exhibit characteristic fragmentation pathways.[2][3][4] We would anticipate cleavage of the amide bond as a primary fragmentation route, yielding fragments corresponding to the leucine moiety and the aminothiazole ring.
NMR Spectroscopy: Assembling the Molecular Puzzle
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
Expertise & Rationale: The choice of deuterated solvent (e.g., DMSO-d₆) is critical. DMSO-d₆ is chosen for its ability to dissolve the polar compound and, importantly, to slow the exchange of labile protons (NH and NH₂), allowing them to be observed clearly in the ¹H NMR spectrum. A standard 400 or 500 MHz spectrometer is sufficient for resolving the key signals.[5]
NMR Experimental Protocol
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Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of DMSO-d₆.
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¹H NMR: Acquire a standard proton spectrum to identify all proton environments, their integrations (proton count), and coupling patterns (neighboring protons).
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
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COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing the spin systems of the leucine and thiazole fragments.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for definitive carbon assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, providing long-range connectivity information.
Predicted NMR Data & Interpretation
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Label¹ | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| C=O (Amide) | - | ~172.0 | Typical downfield shift for an amide carbonyl. |
| C2 (Thiazole) | - | ~158.0 | Carbon between two heteroatoms (N and S), highly deshielded. |
| C4 (Thiazole) | 7.25, d | ~141.0 | Vinylic proton deshielded by the ring current and heteroatoms. |
| C5 (Thiazole) | 6.95, d | ~108.0 | Vinylic proton, less deshielded than H4. |
| Cα (Leucine) | 4.50, t | ~53.0 | Alpha-carbon of an amino acid, attached to nitrogen. |
| Cβ (Leucine) | 1.70, m | ~40.0 | Aliphatic methylene. |
| Cγ (Leucine) | 1.60, m | ~24.0 | Aliphatic methine. |
| Cδ (Leucine, 2xCH₃) | 0.90, d | ~22.5 | Diastereotopic methyl groups of the isobutyl moiety. |
| NH (Amide) | 10.5, br s | - | Labile proton, broad signal, downfield due to amide resonance. |
| NH₂ (Amine) | 3.50, br s | - | Labile protons on the alpha-carbon. |
¹Numbering is based on chemical classification, not formal IUPAC nomenclature.
The HMBC experiment is the lynchpin of the analysis. It provides the self-validating connections that confirm the overall structure.
Figure 2: A diagram showing the most critical HMBC correlations needed to link the leucine and thiazole fragments of the molecule.
FTIR Spectroscopy: Functional Group Fingerprinting
FTIR provides rapid confirmation of the key functional groups present in the molecule. It is an excellent complementary technique to NMR and MS.
Expertise & Rationale: We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and provides high-quality data for solid or liquid samples. The spectrum is analyzed for characteristic absorption bands that act as a "fingerprint" for the molecule's functional groups. The amide group, in particular, has several distinct and informative bands (Amide I and Amide II).[6][7][8]
FTIR-ATR Protocol
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Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Data & Interpretation
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amide (N-H) & Primary Amine (NH₂) |
| ~2960 - 2850 | Strong | C-H Stretch | Aliphatic (isobutyl group) |
| ~1670 - 1640 | Strong | C=O Stretch | Amide I Band |
| ~1560 - 1520 | Strong | N-H Bend | Amide II Band |
| ~1590, ~1480 | Medium-Weak | C=N, C=C Stretch | Thiazole Ring Vibrations |
The presence of strong Amide I and II bands confirms the amide linkage, while the N-H stretches confirm the presence of both the amide and primary amine.[6]
X-Ray Crystallography: The Definitive Answer
When an unambiguous, solid-state structure is required, particularly to resolve absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[9][10][11][12]
Expertise & Rationale: This technique relies on obtaining a high-quality single crystal of the compound. The diffraction of X-rays by the crystal's ordered lattice allows for the calculation of a 3D electron density map, from which the precise position of every atom can be determined.[10][13] This method is unparalleled in its ability to provide a detailed three-dimensional structural analysis.[11]
X-Ray Crystallography Protocol
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Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Crystals should ideally be >20µm in size.[9]
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Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (~100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final, high-resolution structure.
The resulting structure provides bond lengths, bond angles, and the absolute configuration of the chiral center at the alpha-carbon, definitively confirming the molecule's identity and stereochemistry.
Conclusion
The structural characterization of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide requires a logical and integrated analytical approach. High-resolution mass spectrometry establishes the elemental formula. A full suite of 1D and 2D NMR experiments pieces together the atomic framework and confirms the connectivity between the leucine and thiazole moieties. FTIR spectroscopy provides rapid and complementary confirmation of the key functional groups. Finally, where absolute structural proof is needed, single-crystal X-ray crystallography offers the ultimate, unambiguous answer. By following this multi-modal workflow, researchers can ensure the highest level of scientific rigor and confidence in their chemical assets.
References
-
Butcher, G. W. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339. ([Link])
-
Yashima, E., & JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. ([Link])
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. ([Link])
-
Excillum. (n.d.). Small molecule crystallography. ([Link])
-
Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. ([Link])
-
960化工网. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. ([Link])
-
Ptak, M., Egret-Charlier, M., & Sanson, A. (1980). A NMR study of the ionization of fatty acids, fatty amines and N-acylamino acids incorporated in phosphatidylcholine vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 600(2), 387-397. ([Link])
-
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1455-1469. ([Link])
-
Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 100 mg. ([Link])
-
Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 50 mg. ([Link])
-
Salem, M. A. I., & El-Gendy, A. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])
-
Szechner, B., & Grynkiewicz, G. (2004). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 42(1), 69-74. ([Link])
-
Al-Ostath, A., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. ([Link])
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. ([Link])
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. ([Link])
-
Anastasios, T. (2000). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. ([Link])
-
LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. ([Link])
-
Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 50 mg. ([Link])
-
Reva, I., & Fausto, R. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3892. ([Link])
-
Acevedo, C. A., et al. (2021). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. ([Link])
-
Zhao, D., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Molecules, 28(20), 7175. ([Link])
-
Solarova, Z., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4110. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles,10.1039/J29660000339 – 960化工网 [m.chem960.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. excillum.com [excillum.com]
- 11. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 12. rigaku.com [rigaku.com]
- 13. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
